(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one
Description
Properties
IUPAC Name |
(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c1-11-14(18(22)20(19-11)13-5-3-2-4-6-13)7-12-8-16-17(26-10-25-16)9-15(12)21(23)24/h2-9H,10H2,1H3/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJNOOBJEGXXKX-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin. Tubulin is a key protein in the formation of the cytoskeleton, which maintains cell shape, enables cell movement, and is crucial for cell division.
Mode of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their substituent variations:
*Calculated based on molecular formulas provided in evidence.
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s nitro group on benzodioxole enhances electrophilicity compared to the methoxy group in , which is electron-donating. This difference likely affects solubility (nitro groups reduce aqueous solubility) and reactivity in nucleophilic environments .
Aromatic Systems: The benzodioxole ring in the target compound offers rigidity and planar geometry, favoring π-π stacking with aromatic residues in enzymes or receptors. In contrast, the thioxothiazolidinone moiety in introduces a sulfur-containing heterocycle, which may enhance binding to metal ions or cysteine residues .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is absent in the provided evidence, insights can be extrapolated from structural analogs:
- Antimicrobial Activity : Nitro-substituted pyrazolones (e.g., ) have shown activity against Gram-positive bacteria due to nitro group-mediated DNA intercalation or nitroreductase activation .
- Anticancer Potential: Imidazole-containing derivatives (e.g., ) exhibit kinase inhibition via metal coordination, suggesting the target compound’s benzodioxole group could similarly interact with kinase ATP pockets .
- Insecticidal Properties: Nitroaromatic compounds are known to disrupt insect mitochondrial function . The target compound’s nitro-benzodioxole system may enhance this effect compared to non-nitro analogs like .
Crystallographic and Computational Insights
- Hydrogen-Bonding Patterns : The target compound’s nitro and carbonyl groups likely form intermolecular hydrogen bonds, similar to the methoxy derivative in , which displays C=O···H-N interactions .
- Software Utilization : Structures of analogs were resolved using SHELX and ORTEP, confirming Z-configurations and anisotropic displacement parameters critical for comparing molecular geometries .
Q & A
Basic Research Questions
Q. What are the optimal multi-step synthetic routes for (4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one?
- Methodology : Begin with constructing the pyrazol-3-one core via condensation of hydrazine derivatives with β-keto esters. Introduce the 6-nitro-1,3-benzodioxole substituent via a Knoevenagel reaction under basic conditions (e.g., piperidine in ethanol, 60–80°C). Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7). Purify intermediates via column chromatography, and confirm regioselectivity of the Z-configuration using NOESY NMR .
- Key Parameters :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core formation | Hydrazine hydrate, ethyl acetoacetate, reflux | 65–75 |
| Knoevenagel | 6-nitro-1,3-benzodioxole-5-carbaldehyde, piperidine/EtOH | 50–60 |
Q. Which analytical techniques are most effective for characterizing structural ambiguities in this compound?
- Methodology : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). FTIR confirms the presence of nitro groups (asymmetric stretching at ~1520 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹). ¹H/¹³C NMR resolves stereochemistry: the Z-configuration is confirmed by coupling constants (J = 10–12 Hz for olefinic protons) and NOE correlations between the methyl group and benzodioxole protons. HRMS validates molecular weight (e.g., m/z 407.0884 [M+H]⁺) .
Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?
- Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram+/Gram– bacteria). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%). Validate target engagement via enzyme inhibition assays (e.g., COX-2, using fluorogenic substrates) .
Advanced Research Questions
Q. What mechanistic insights explain the role of the nitro group in modulating reactivity or bioactivity?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to analyze electron-withdrawing effects of the nitro group on the pyrazolone ring’s electrophilicity. Compare reaction rates of nitro-substituted analogs vs. non-nitro derivatives in nucleophilic addition reactions. Use Hammett plots to correlate substituent effects with bioactivity (e.g., logP vs. IC₅₀) .
Q. How can stability issues (e.g., nitro group reduction or photodegradation) be mitigated during storage?
- Methodology : Store the compound in amber vials at –20°C under argon. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Use HPLC to track decomposition products. Add antioxidants (e.g., BHT) to solid samples. For solutions, avoid protic solvents (use DMSO or DMF) .
Q. What strategies resolve contradictions in spectral data (e.g., conflicting NOE or IR results)?
- Methodology : Re-examine sample purity via HPLC-MS. Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks. Cross-validate with X-ray crystallography (if crystals are obtainable). Compare experimental IR with computational spectra (Gaussian 16) to identify vibrational mode mismatches .
Q. How can green chemistry principles improve the sustainability of its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
